

An In-depth Technical Guide to Amino-PEG11-tbutyl Ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amino-PEG11-t-butyl ester**, a heterobifunctional linker critical in the fields of bioconjugation and drug delivery. This document details its chemical properties, applications, and the experimental protocols for its use, with a focus on its role in the development of advanced therapeutics such as antibody-drug conjugates (ADCs).

Introduction

Amino-PEG11-t-butyl ester is a versatile chemical tool featuring a primary amine and a t-butyl-protected carboxylic acid, separated by a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1] The PEG chain enhances aqueous solubility and biocompatibility of the conjugates, while the terminal functional groups allow for sequential and controlled bioconjugation reactions.[2][3] The primary amine can be readily conjugated to molecules bearing carboxylic acids or activated esters, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to enable further modifications.[1][2]

Physicochemical Properties

The key properties of **Amino-PEG11-t-butyl ester** are summarized in the table below, providing a quick reference for experimental planning.



Property	Value	Reference
CAS Number	2428400-08-0	[1]
Molecular Formula	C29H59NO13	[1]
Molecular Weight	629.8 g/mol	[1]
Purity	≥98%	[1]
Appearance	White solid or viscous oil	
Solubility	Soluble in water and most organic solvents	[1]
Storage Conditions	-20°C, desiccated	[1]

Applications in Drug Development

The unique structure of **Amino-PEG11-t-butyl ester** makes it a valuable linker in various bioconjugation applications, particularly in the development of targeted therapeutics.

- Antibody-Drug Conjugates (ADCs): PEG linkers are instrumental in the design of ADCs, where they connect a potent cytotoxic drug to a monoclonal antibody (mAb).[4] The PEG spacer improves the pharmacokinetic profile of the ADC by increasing its half-life and reducing immunogenicity.[5][6] The defined length of the PEG11 linker allows for precise control over the distance between the antibody and the payload, which can be critical for efficacy and stability.
- PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), this linker can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.
- Surface Modification: The amine or the deprotected carboxyl group can be used to attach the PEG linker to the surface of nanoparticles, liposomes, or other drug delivery systems.[1] This PEGylation process can improve the stability and circulation time of the delivery vehicle.[4]

Experimental Protocols



The following sections provide detailed protocols for the use of **Amino-PEG11-t-butyl ester** in bioconjugation.

Conjugation of the Amino Group

The primary amine of **Amino-PEG11-t-butyl ester** can be reacted with various functional groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters.

Protocol 1: Conjugation to an NHS Ester-Activated Molecule

- Dissolve the NHS ester-activated molecule in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
- Dissolve Amino-PEG11-t-butyl ester in the same solvent.
- Add the Amino-PEG11-t-butyl ester solution to the NHS ester solution in a 1.1 to 1.5 molar excess.
- Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA),
 to the reaction mixture (final concentration of ~20 mM).
- Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C.
- Monitor the reaction progress by an appropriate analytical technique, such as TLC or LC-MS.
- Purify the conjugate using chromatography (e.g., silica gel or reversed-phase HPLC).

Deprotection of the t-Butyl Ester

The t-butyl ester is a robust protecting group that is stable to a wide range of reaction conditions but can be efficiently removed under acidic conditions. The most common reagent for this deprotection is trifluoroacetic acid (TFA).

Protocol 2: t-Butyl Ester Deprotection using Trifluoroacetic Acid (TFA)

Dissolve the t-butyl ester-protected conjugate in dichloromethane (DCM).

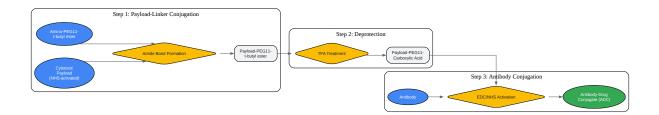


- Add TFA to the solution to a final concentration of 20-50% (v/v). For substrates sensitive to
 the tert-butyl cation byproduct, a scavenger such as triisopropylsilane (TIS) or water (2.5-5%
 v/v) can be added.[7][8]
- Stir the reaction mixture at room temperature for 1-4 hours.[7]
- Monitor the deprotection by TLC or LC-MS, looking for the disappearance of the starting material and the appearance of the deprotected product.
- Remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.[8]
- The resulting carboxylic acid can be used in the next step directly or after purification.

Visualizations

Experimental Workflow: ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using **Amino-PEG11-t-butyl ester**.



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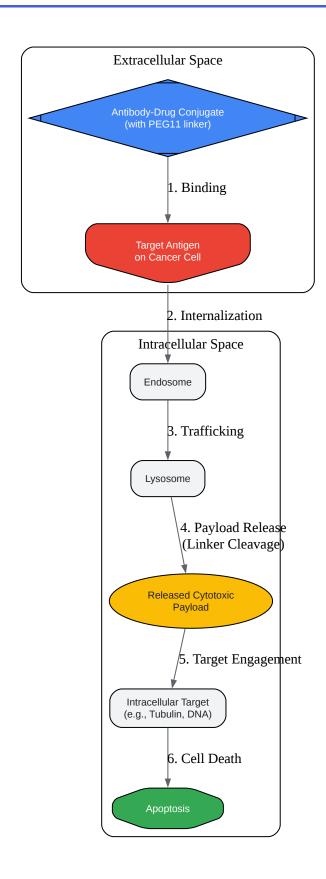


Caption: Workflow for ADC synthesis using the linker.

Signaling Pathway: Mechanism of Action of an ADC

The following diagram illustrates the general mechanism of action for an antibody-drug conjugate once it reaches its target cell.





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Caption: General mechanism of action of an ADC.



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References

- 1. Amino-PEG11-t-butyl ester, 2428400-08-0 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. nbinno.com [nbinno.com]
- 4. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]
- 5. Application of PEG Linker | AxisPharm [axispharm.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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